Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- is a complex organic compound that features a benzenesulfonamide core with an oxazole ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-oxazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzenesulfonamides .
Scientific Research Applications
Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the oxazole and trifluoromethyl groups.
4-(5-dimethylamino-phenyl-2-oxazolyl)benzenesulfonamide: Contains a dimethylamino group instead of the trifluoromethyl group.
Uniqueness
Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the oxazole ring and the trifluoromethyl group. These structural features confer distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
646039-66-9 |
---|---|
Molecular Formula |
C16H11F3N2O3S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)12-3-5-13(6-4-12)21-25(22,23)14-7-1-11(2-8-14)15-20-9-10-24-15/h1-10,21H |
InChI Key |
HIWVBWLFJVJTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.